An In-depth Technical Guide to Amino-PEG4-GGFG-Dxd: A Key Component in Antibody-Drug Conjugates
An In-depth Technical Guide to Amino-PEG4-GGFG-Dxd: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Amino-PEG4-GGFG-Dxd, a critical drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Introduction
Amino-PEG4-GGFG-Dxd is a sophisticated chemical entity that plays a pivotal role in the targeted delivery of cytotoxic agents to cancer cells. It is composed of three key moieties: a terminal amino group for conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer, a protease-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly or GGFG), and a potent topoisomerase I inhibitor payload, Dxd (a derivative of exatecan). This modular design allows for its attachment to a monoclonal antibody, creating an ADC that can selectively target and eliminate tumor cells while minimizing systemic toxicity.
Chemical Structure and Properties
The unique structure of Amino-PEG4-GGFG-Dxd is integral to its function within an ADC. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the conjugate, while the GGFG linker is designed for selective cleavage within the lysosomal compartment of cancer cells.
Chemical Structure:
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Amino Group (-NH2): Provides a reactive site for conjugation to a monoclonal antibody, typically through an appropriate linker system.
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PEG4 Spacer: A hydrophilic chain of four ethylene glycol units that improves solubility and reduces aggregation.
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GGFG Linker: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that is a substrate for lysosomal proteases, such as Cathepsin B and L.[1]
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Dxd Payload: A highly potent derivative of the camptothecin analog, exatecan. It functions as a topoisomerase I inhibitor, leading to DNA damage and apoptosis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Amino-PEG4-GGFG-Dxd.
| Property | Value | Reference |
| Molecular Formula | C53H66FN9O15 | [2] |
| Molecular Weight | 1088.14 g/mol | [2] |
| CAS Number | 2879227-88-8 | [2] |
| Appearance | Solid | [3] |
| Solubility | DMSO: 100 mg/mL (91.90 mM) | [2] |
| Storage | Store at 4°C under nitrogen, away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2][4] |
Mechanism of Action
The therapeutic effect of an ADC utilizing Amino-PEG4-GGFG-Dxd is realized through a multi-step process that ensures targeted drug delivery and activation.
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Circulation and Targeting: The ADC circulates in the bloodstream, with the stable GGFG linker preventing premature release of the Dxd payload. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.
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Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
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Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
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Linker Cleavage: Within the lysosome, proteases such as Cathepsin B and L recognize and cleave the GGFG tetrapeptide linker.[1]
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Payload Release and Action: The cleavage of the linker releases the highly potent Dxd payload into the cytoplasm. Dxd then translocates to the nucleus, where it inhibits topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
The following diagram illustrates the general mechanism of action of an ADC containing the Amino-PEG4-GGFG-Dxd linker-payload system.
Caption: General mechanism of action of an ADC with Amino-PEG4-GGFG-Dxd.
The signaling pathway initiated by the Dxd payload is centered on the disruption of DNA replication and repair.
Caption: Dxd-induced signaling pathway leading to apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application and study of Amino-PEG4-GGFG-Dxd. The following sections provide representative methodologies for its synthesis and the evaluation of linker cleavage.
4.1. Representative Synthesis of Amino-PEG4-GGFG-Dxd
The synthesis of Amino-PEG4-GGFG-Dxd is a multi-step process that involves solid-phase peptide synthesis (SPPS) followed by conjugation to the Dxd payload.
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Objective: To synthesize Amino-PEG4-GGFG-Dxd.
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Materials:
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Fmoc-Gly-Wang resin
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Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-NH-PEG4-COOH
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Dxd (payload)
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Coupling reagents: HBTU, HOBt
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Base: DIPEA
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Deprotection reagent: 20% piperidine in DMF
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Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
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Solvents: DMF, DCM, Ether
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Purification system: RP-HPLC
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Analytical instrument: LC-MS
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Procedure:
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Peptide Synthesis (SPPS):
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Swell Fmoc-Gly-Wang resin in DMF.
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Deprotect the Fmoc group using 20% piperidine in DMF.
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Couple the first amino acid (Fmoc-Phe-OH) using HBTU/HOBt and DIPEA in DMF.
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Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-NH-PEG4-COOH) in the correct sequence.
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After the final coupling, perform a final Fmoc deprotection to expose the terminal amino group of the PEG spacer.
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Cleavage and Deprotection:
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Wash the resin thoroughly with DMF and DCM.
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Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
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Precipitate the crude peptide in cold ether, centrifuge, and dry under vacuum.
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Payload Conjugation:
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Dissolve the crude Amino-PEG4-GGFG peptide and Dxd in a suitable solvent like DMF.
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Add a coupling agent (e.g., EDC/NHS or HATU) and a base (e.g., DIPEA) to facilitate the amide bond formation between the C-terminus of the peptide and an appropriate functional group on Dxd.
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Stir the reaction at room temperature until completion, monitoring by LC-MS.
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Purification and Characterization:
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Purify the crude Amino-PEG4-GGFG-Dxd by RP-HPLC.
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Collect and lyophilize the pure fractions.
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Confirm the identity and purity of the final product by LC-MS and NMR.
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The following diagram outlines the general workflow for the synthesis.
Caption: General workflow for the synthesis of Amino-PEG4-GGFG-Dxd.
4.2. In Vitro Linker Cleavage Assay
This assay evaluates the susceptibility of the GGFG linker to cleavage by lysosomal proteases.
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Objective: To determine the rate and extent of cleavage of the GGFG linker in Amino-PEG4-GGFG-Dxd by Cathepsin B.
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Materials:
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Amino-PEG4-GGFG-Dxd
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Human Cathepsin B (recombinant)
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Assay buffer: 100 mM sodium acetate, pH 5.5, with 5 mM DTT
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Stop solution: Acetonitrile with 0.1% TFA
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LC-MS system
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Procedure:
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Prepare a stock solution of Amino-PEG4-GGFG-Dxd in DMSO.
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Dilute the stock solution to a final concentration of 10 µM in the assay buffer.
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Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
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Initiate the reaction by adding the activated Cathepsin B to the substrate solution.
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Incubate the reaction mixture at 37°C.
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At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the stop solution.
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Analyze the samples by LC-MS to quantify the remaining intact Amino-PEG4-GGFG-Dxd and the formation of the cleaved Dxd payload.
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Plot the percentage of intact conjugate versus time to determine the cleavage kinetics.
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Conclusion
Amino-PEG4-GGFG-Dxd is a highly sophisticated and effective drug-linker system for the development of next-generation ADCs. Its well-defined chemical structure, favorable physicochemical properties, and specific mechanism of action make it a valuable tool in the targeted therapy of cancer. The information and protocols provided in this guide are intended to support the research and development efforts of scientists working to advance the field of antibody-drug conjugates.
